cis-2-(4-Chlorobenzoyl)cyclopentane-1-carboxylic acid
Overview
Description
cis-2-(4-Chlorobenzoyl)cyclopentane-1-carboxylic acid is a chemical compound with the molecular formula C13H13ClO3 and a molecular weight of 252.69 g/mol . This compound is characterized by the presence of a chlorobenzoyl group attached to a cyclopentane ring, which also bears a carboxylic acid group. It is a chiral compound, meaning it has non-superimposable mirror images, or enantiomers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-2-(4-Chlorobenzoyl)cyclopentane-1-carboxylic acid typically involves the reaction of 4-chlorobenzoyl chloride with cyclopentanone in the presence of a base, followed by hydrolysis to yield the carboxylic acid . The reaction conditions often include the use of solvents like dichloromethane or toluene and bases such as triethylamine or pyridine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound .
Chemical Reactions Analysis
Types of Reactions
cis-2-(4-Chlorobenzoyl)cyclopentane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The ketone group in the chlorobenzoyl moiety can be reduced to an alcohol.
Substitution: The chlorine atom in the chlorobenzoyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoyl derivatives.
Scientific Research Applications
cis-2-(4-Chlorobenzoyl)cyclopentane-1-carboxylic acid has garnered interest in various fields of research due to its unique chemical structure and reactivity. Some of its applications include:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of cis-2-(4-Chlorobenzoyl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
cis-2-(4-Chlorobenzoyl)cyclopentane-1-carboxylic acid can be compared with other similar compounds, such as:
cis-3-(4-Chlorobenzoyl)cyclopentane-1-carboxylic acid: Similar structure but different position of the chlorobenzoyl group.
trans-2-(4-Chlorobenzoyl)cyclopentane-1-carboxylic acid: Different stereochemistry.
4-Chlorobenzoylcyclopentane-1-carboxylic acid: Lacks the cis configuration.
The uniqueness of this compound lies in its specific stereochemistry and the presence of both a chlorobenzoyl and a carboxylic acid group, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
(1R,2S)-2-(4-chlorobenzoyl)cyclopentane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClO3/c14-9-6-4-8(5-7-9)12(15)10-2-1-3-11(10)13(16)17/h4-7,10-11H,1-3H2,(H,16,17)/t10-,11+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DETWJBPWDQEYPK-WDEREUQCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)C(=O)O)C(=O)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]([C@@H](C1)C(=O)O)C(=O)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20641313 | |
Record name | (1R,2S)-2-(4-Chlorobenzoyl)cyclopentane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20641313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
733740-14-2 | |
Record name | (1R,2S)-2-(4-Chlorobenzoyl)cyclopentane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20641313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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